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Compound of Interest

Compound Name: SU1498

Cat. No.: B1682638

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of SU1498 (CAS No. 168835-82-3), a
potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). It
covers its chemical properties, mechanism of action, quantitative data, and detailed
experimental protocols for its use in research settings.

Chemical and Physical Properties

SU1498, with the chemical name (E)-2-Cyano-3-(4-hydroxy-3,5-diisopropylphenyl)-N-(3-
phenylpropyl)acrylamide, is a synthetic compound belonging to the tyrphostin family of protein
kinase inhibitors.[1][2] Its fundamental properties are summarized below.
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Property Value References
CAS Number 168835-82-3 [1]

Molecular Formula C25H30N202 [1][3]
Molecular Weight 390.52 g/mol [11[3114]

White to beige or yellow
Appearance _ [2][4](5]
powder/solid

Purity >98% (HPLC) or >99% [1][4][6]

- DMSO: 10 mg/mL, 20
N mg/mL, or 78 mg/mL- Ethanol:
Solubility [11[41[71[8]
10 mg/mL or up to 100 mM-

DMF: 50 mg/ml

Store at -20°C, desiccated,
and protected from light and
air.[1][5] Stock solutions in
DMSO are stable for up to 3
Storage Conditions months at -20°C.[9] It is noted
to be unstable in polar solvents
like DMSO over extended
periods, so fresh solutions are

recommended.[1]

Biological Activity and Quantitative Data

SU1498 is a potent, reversible, and ATP-competitive inhibitor of VEGFR-2 (also known as KDR
or FIk-1), a key mediator of angiogenesis.[9][10] Its selectivity for VEGFR-2 over other receptor
tyrosine kinases makes it a valuable tool for studying VEGF-mediated signaling pathways.

In Vitro Inhibitory Activity
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Target ICs0 Notes References
A potent and selective

VEGFR-2 (FIk-1/KDR) 700 nM (0.7 uM) o [L1[7191[11][12]
inhibitor.

PDGF-receptor >50 uM Weak inhibitory effect.  [9][13]
Very weak inhibitory

EGF-receptor >100 pM [O1[13]
effect.

Very weak inhibitory
HER2 >100 uM [9][13]
effect.

Cellular and In Vivo Activity

Effective
Model System Concentration / Outcome References
Dosage
Stimulates
- . accumulation of
Human Umbilical Vein
] phosphorylated
Endothelial Cells 10 uM [7]
ERK1/2 when co-
(HUVECS) _ _
stimulated with growth
factors.
Transgenic Murine Did not significantly
Model of reduce tumor burden
) 50 mg/kg ] [71[12][14][15]
Retinoblastoma compared to vehicle
(LHBTag mice) control (p=0.29).

As of the latest available data, there is no publicly accessible information regarding the
pharmacokinetics or clinical trials of SU1498.

Mechanism of Action

SU1498 selectively targets the ATP-binding site of the VEGFR-2 tyrosine kinase domain,
thereby inhibiting its autophosphorylation and the subsequent activation of downstream
signaling pathways crucial for angiogenesis, cell migration, and survival.[8]
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A unique characteristic of SU1498 is its paradoxical effect on the Mitogen-Activated Protein
Kinase (MAPK) pathway. While it inhibits VEGFR-2, it has been shown to cause an
accumulation of phosphorylated Extracellular signal-Regulated Kinases (ERK) in endothelial
cells.[7][11] This effect is not due to direct activation but is dependent on the activity of
upstream kinases (B-Raf and MEK) and is only observed when cells are stimulated with growth
factors like VEGF or sphingosine 1-phosphate.[7] SU1498 then acts by inhibiting the kinase
activity of this accumulated phospho-ERK.[7] In contrast, SU1498 does not affect the
phosphorylation of Akt, another key downstream effector of VEGFR-2.[7]

Signaling Pathway Diagram
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Cell Membrane

B-Raf MEK Phosphorylates ERK |- p-ERK
(Accumulated)
Activates VEGFR-2 |
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Caption: SU1498 inhibits VEGFR-2, blocking Akt signaling but causing p-ERK accumulation
and subsequent inhibition.

Experimental Protocols
Protocol 1: Western Blot Analysis of ERK
Phosphorylation in HUVECs

This protocol details the methodology to analyze the effect of SU1498 on growth factor-induced
ERK phosphorylation in Human Umbilical Vein Endothelial Cells (HUVECS).
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A. Cell Culture and Treatment:

Culture HUVECs in DMEM-based medium at 37°C in a 5% CO:2 atmosphere.[7]

Seed 3 x 10° cells per well in 6-well plates and grow for 16 hours.[7]

Starve the cells overnight in a medium containing 0.5% fetal bovine serum.[7]

Wash the cells with PBS and replace the medium with 0.4 ml of DMEM.[7]

Pre-treat the cells with 10 uM SU1498 (or vehicle control) for 15 minutes at 25°C.[7]

Stimulate the cells with a growth factor (e.g., 100 ng/ml VEGF) for 10 minutes.[7]

B. Protein Extraction:

Immediately aspirate the medium and lyse the cells with 100 pl of lysis buffer (e.g., RIPA
buffer with protease and phosphatase inhibitors).[7]

Scrape the cells and transfer the lysate to a microcentrifuge tube.

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[5]

Collect the supernatant and determine the protein concentration using a BCA assay.[5]

C. Western Blotting:

Denature 20-30 pg of protein from each sample by boiling in Laemmli sample buffer for 5
minutes.[5]

Separate the proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.[5][7]

Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% BSA in
TBST).[5][6]

e Incubate the membrane overnight at 4°C with a primary antibody against phospho-ERK1/2
(e.g., diluted 1:1000 in blocking buffer).[5]

e Wash the membrane three times for 5-10 minutes each with TBST.[5]
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 Incubate with an HRP-conjugated secondary antibody (e.g., diluted 1:5000 in blocking buffer)
for 1 hour at room temperature.[5]

e Wash the membrane again as in step 5.
» Detect the signal using an enhanced chemiluminescence (ECL) substrate.

o To normalize, strip the membrane using a stripping buffer, re-block, and probe with an
antibody for total ERK1/2 or a loading control like actin.[3][6][7]

Western Blot Workflow Diagram
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Caption: Workflow for Western blot analysis of p-ERK in SU1498-treated cells.
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Protocol 2: In Vivo Murine Model of Retinoblastoma

This protocol describes an in vivo study to evaluate the efficacy of SU1498 in a transgenic
mouse model of retinoblastoma.[7][12]

A. Animal Model and Treatment:
e Use LHPTag transgenic mice, which develop heritable, bilateral retinoblastoma.[12]

e At 10 weeks of age, pair animals based on tumor volume as determined by in vivo imaging
with Optical Coherence Tomography (OCT).[7][12][14]

o Prepare SU1498 at a concentration of 50 mg/kg in a suitable vehicle (e.g., DMSO).[7][12]

o Administer treatment to the experimental group (n=5) and vehicle to the control group (n=5).
[71[12]

» Two administration routes have been described:
o Periocular injection: 6 injections of a 10 pl volume, given twice weekly for 3 weeks.[7][12]
o Oral gavage: 6 doses, given twice weekly for 3 weeks.[12]

e Monitor tumor volume weekly using OCT.[7]

B. Endpoint Analysis:

o Sacrifice the mice 4 days after the final injection.[7]

e Enucleate the eyes and fix them in formalin.

o Embed the eyes in paraffin and section for histological analysis.

o Determine the final tumor burden by analyzing Hematoxylin and Eosin (H&E) stained
sections.[7]

o Perform statistical analysis (e.g., paired t-test) to compare the tumor burden between the
SU1498-treated and vehicle control groups.[7]
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In Vivo Experimental Workflow Diagram
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426
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